Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine
Overview
Description
Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine is a synthetic amino acid derivative that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is commonly used in proteomics research and peptide synthesis . The compound has a molecular formula of C26H25NO5 and a molecular weight of 431.48 .
Mechanism of Action
Target of Action
Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine is a biochemical compound used in proteomics research . The primary targets of this compound are proteins that require phenylalanine residues for their structure and function.
Mode of Action
The compound is a derivative of phenylalanine, an essential amino acid. The Fmoc (Fluorenylmethyloxycarbonyl) group is a protective group used in peptide synthesis . It interacts with its targets by incorporating into the growing peptide chain during synthesis, providing the necessary phenylalanine residues.
Biochemical Analysis
Biochemical Properties
Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of peptide bonds during peptide synthesis. The Fmoc group serves as a temporary protecting group for the amino group, preventing unwanted side reactions. This compound is known to interact with enzymes involved in peptide bond formation, such as peptidyl transferases, and proteins that assist in the folding and stabilization of peptides. The nature of these interactions is primarily based on non-covalent bonds, including hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The Fmoc group facilitates the temporary protection of the amino group, allowing for selective reactions during peptide synthesis. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and proteins. This compound can influence metabolic flux by altering the activity of key enzymes and affecting the levels of metabolites in specific pathways. The presence of the Fmoc group can also impact the overall metabolic profile of cells by modulating the activity of enzymes involved in peptide synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound in various cellular compartments. The distribution of this compound can influence its activity and function, as its localization within specific cellular regions can affect its interactions with biomolecules and its overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can impact its activity and function, as its presence in specific regions can enhance or inhibit its interactions with biomolecules. Understanding the subcellular distribution of this compound is crucial for elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine typically involves the protection of the amino group using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved through the reaction of 9-fluorenylmethyl chloroformate with the amino acid under basic conditions . The reaction conditions often involve the use of bases such as sodium bicarbonate in solvents like dioxane or dimethylformamide .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the Fmoc moiety can be reduced to form alcohols.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like piperidine for Fmoc deprotection.
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected amino acids or peptides.
Scientific Research Applications
Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine is widely used in scientific research, particularly in:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Employed in the production of specialized peptides and proteins for various industrial applications.
Comparison with Similar Compounds
Fmoc-phenylalanine: Lacks the methoxy and alpha-methyl groups.
Fmoc-alpha-methyl-phenylalanine: Lacks the methoxy group.
Fmoc-3-methoxy-phenylalanine: Lacks the alpha-methyl group.
Uniqueness: Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine is unique due to the presence of both the methoxy and alpha-methyl groups, which can influence its reactivity and interactions in peptide synthesis. These modifications can enhance the stability and solubility of peptides, making it a valuable tool in peptide chemistry.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-26(24(28)29,15-17-8-7-9-18(14-17)31-2)27-25(30)32-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23H,15-16H2,1-2H3,(H,27,30)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQRRKLRSXHSAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701158851 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-α-methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701158851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-96-5 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-α-methylphenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-α-methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701158851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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